molecular formula C14H10BrCl2N B8182179 9-(2-Bromoethyl)-3,6-dichloro-9H-carbazole

9-(2-Bromoethyl)-3,6-dichloro-9H-carbazole

Cat. No.: B8182179
M. Wt: 343.0 g/mol
InChI Key: YLIAGFJVIVACTJ-UHFFFAOYSA-N
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Description

9-(2-Bromoethyl)-3,6-dichloro-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of bromoethyl and dichloro substituents in this compound enhances its reactivity and potential utility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Bromoethyl)-3,6-dichloro-9H-carbazole typically involves the bromination of 9-ethyl-3,6-dichlorocarbazole. This can be achieved through the reaction of 9-ethyl-3,6-dichlorocarbazole with bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

9-(2-Bromoethyl)-3,6-dichloro-9H-carbazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of this compound.

    Oxidation: Oxidized carbazole derivatives.

    Reduction: Reduced forms of the bromoethyl group.

Scientific Research Applications

9-(2-Bromoethyl)-3,6-dichloro-9H-carbazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 9-(2-Bromoethyl)-3,6-dichloro-9H-carbazole depends on its specific application. In biological systems, it may interact with cellular components such as proteins or DNA, leading to changes in cellular function. The bromoethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially disrupting their normal activity. The dichloro substituents may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    9-Ethyl-3,6-dichlorocarbazole: Lacks the bromoethyl group, making it less reactive in nucleophilic substitution reactions.

    9-(2-Chloroethyl)-3,6-dichloro-9H-carbazole: Similar structure but with a chloroethyl group instead of bromoethyl, leading to different reactivity and applications.

    3,6-Dichlorocarbazole: Lacks both the ethyl and bromoethyl groups, resulting in different chemical properties and uses.

Uniqueness

9-(2-Bromoethyl)-3,6-dichloro-9H-carbazole is unique due to the presence of both bromoethyl and dichloro substituents, which confer distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

9-(2-bromoethyl)-3,6-dichlorocarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrCl2N/c15-5-6-18-13-3-1-9(16)7-11(13)12-8-10(17)2-4-14(12)18/h1-4,7-8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIAGFJVIVACTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(N2CCBr)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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